molecular formula C23H20O6 B1670207 Dehydrorotenone CAS No. 3466-09-9

Dehydrorotenone

Cat. No.: B1670207
CAS No.: 3466-09-9
M. Wt: 392.4 g/mol
InChI Key: GFERNZCCTZEIET-UHFFFAOYSA-N
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Description

Dehydrorotenone is a naturally occurring rotenoid, a class of compounds known for their potent biological activities. It is derived from plants belonging to the Leguminosae family, particularly from the genera Lonchocarpus, Millettia, Tephrosia, and Derris. This compound is recognized for its pesticidal and piscicidal properties, making it a valuable compound in agricultural and environmental management .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydrorotenone can be synthesized through the catalytic hydrogenation of l-dihydrothis compound. This process involves the reduction of the double bonds in the parent compound, leading to the formation of this compound . Another method involves the cyclization of methyl derrisate and methyl deguelate using sodium ethoxide, which yields this compound and dehydrodeguelin .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of rotenoids from plant sources. The extraction process includes solvent extraction followed by purification using chromatographic techniques. The extracted rotenoids are then subjected to chemical modifications to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Dehydrorotenone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include dihydrorotenone, dehydrodeguelin, and other substituted derivatives .

Mechanism of Action

Dehydrorotenone exerts its effects primarily by inhibiting mitochondrial complex I, also known as NADH-ubiquinone oxidoreductase. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. Additionally, this compound induces apoptosis in human plasma cells by triggering endoplasmic reticulum stress and activating the p38 signaling pathway .

Comparison with Similar Compounds

  • Rotenone
  • Deguelin
  • Tephrosin
  • Rotenolone

Comparison: Dehydrorotenone shares structural similarities with other rotenoids such as rotenone and deguelin. it is unique in its specific inhibitory effects on mitochondrial complex I and its ability to induce apoptosis through endoplasmic reticulum stress. Unlike rotenone, which is widely used as a pesticide, this compound’s applications are more focused on research due to its potent biological activities and potential toxicity .

Properties

CAS No.

3466-09-9

Molecular Formula

C23H20O6

Molecular Weight

392.4 g/mol

IUPAC Name

16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaen-12-one

InChI

InChI=1S/C23H20O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16H,1,8,10H2,2-4H3

InChI Key

GFERNZCCTZEIET-UHFFFAOYSA-N

SMILES

CC(=C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC

Isomeric SMILES

CC(=C)[C@H]1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC

Canonical SMILES

CC(=C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dehydrorotenone; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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